molecular formula C8H13N3O2 B13341547 2-amino-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoic acid

2-amino-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoic acid

Cat. No.: B13341547
M. Wt: 183.21 g/mol
InChI Key: FMTHTKKKMVEZDN-UHFFFAOYSA-N
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Description

2-amino-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of glyoxal with ammonia to form the imidazole ring, followed by subsequent functionalization steps .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions such as temperature and pH are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.

Scientific Research Applications

2-amino-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing various biochemical processes. Additionally, the amino and methyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, affecting the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

2-amino-2-methyl-3-(2-methylimidazol-1-yl)propanoic acid

InChI

InChI=1S/C8H13N3O2/c1-6-10-3-4-11(6)5-8(2,9)7(12)13/h3-4H,5,9H2,1-2H3,(H,12,13)

InChI Key

FMTHTKKKMVEZDN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CC(C)(C(=O)O)N

Origin of Product

United States

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